molecular formula C16H17ClN4O2 B10992207 1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide

Cat. No.: B10992207
M. Wt: 332.78 g/mol
InChI Key: ZZJLBXAVNNCAAS-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be introduced via a nucleophilic substitution reaction using a chloropyridazine derivative.

    Coupling with 2-Hydroxyphenyl Group: The final step involves coupling the piperidine derivative with a 2-hydroxyphenyl group using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-2-carboxamide: Similar structure with a different position of the carboxamide group.

    1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

    1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-sulfonamide: A sulfonamide derivative with similar structural features.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide is a synthetic compound that belongs to a class of piperidine derivatives. Its molecular formula is C16H17ClN4O2, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The compound features a piperidine core that is substituted with a 6-chloropyridazine and a 2-hydroxyphenyl moiety, suggesting potential interactions with various biological targets.

Preliminary studies indicate that the compound may inhibit specific signaling pathways involved in inflammation, such as the p38 MAPK pathway, which plays a crucial role in cytokine production and inflammatory responses. Additionally, it has shown potential as an inhibitor of interleukin-1 beta release, which could modulate immune responses .

Pharmacological Properties

The pharmacological activities of this compound have been evaluated through various assays:

  • Anti-inflammatory Activity : The compound has demonstrated efficacy in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells, with growth inhibitory concentrations (GI50) in the low micromolar range .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructureKey Features
1-(5-chloro-pyridazin-3-yl)-N-(2-hydroxyphenyl)piperidineSimilar core with different halogenMay exhibit different biological activity profiles due to structural variations
N-(4-hydroxyphenyl)-piperidine-3-carboxamideLacks chloropyridazine moietyFocused on analgesic properties; less potent against inflammation
1-(6-fluoropyridazin-3-yl)-N-(4-methoxyphenyl)piperidineFluorinated variantEnhanced lipophilicity may alter pharmacokinetics

The unique combination of chloropyridazine and hydroxyphenyl groups in this compound likely confers distinct biological activities compared to these similar compounds, particularly in targeting specific pathways related to inflammation and cancer .

In Vitro Studies

Research has demonstrated that this compound exhibits:

  • Growth Inhibition : In breast cancer cell lines (MCF-7), the compound showed a GI50 value of approximately 4.19 μM. In prostate cancer cells (PC3), it exhibited significant growth inhibition with low micromolar GI50 values .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory properties of this compound. Results indicate:

  • Reduction in Edema : The compound significantly reduced carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent.

Safety Profile

Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses.

Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O2/c17-14-7-8-15(20-19-14)21-9-3-4-11(10-21)16(23)18-12-5-1-2-6-13(12)22/h1-2,5-8,11,22H,3-4,9-10H2,(H,18,23)

InChI Key

ZZJLBXAVNNCAAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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